molecular formula C21H21FN2O3S B2849594 7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione CAS No. 2309799-15-1

7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2849594
CAS No.: 2309799-15-1
M. Wt: 400.47
InChI Key: CVLPCQYCCCEZIK-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione is a synthetic organic compound provided for research and development purposes. Its structure incorporates a 1lambda6,4-thiazepane-1,1-dione core, a scaffold of significant interest in medicinal chemistry due to its resemblance to privileged structures that often exhibit biological activity . The molecule is further functionalized with a 2-fluorophenyl group at the 7-position and a 2-(1H-indol-3-yl)acetyl moiety at the 4-position. The indole ring system is a common feature in many bioactive molecules and pharmaceuticals . The specific combination of these features suggests potential for investigation in various biochemical pathways. Researchers may find this compound valuable for screening in proprietary assays, particularly in the exploration of new enzyme inhibitors or receptor modulators. The product is intended for use by qualified professionals in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c22-18-7-3-1-6-17(18)20-9-10-24(11-12-28(20,26)27)21(25)13-15-14-23-19-8-4-2-5-16(15)19/h1-8,14,20,23H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLPCQYCCCEZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Visible-Light-Mediated Aza Paternò–Büchi Reaction

A photochemical [2+2] cycloaddition between benzo[d]isothiazole 1,1-dioxide and styrene derivatives forms azetidine intermediates. Conditions:

  • Catalyst : Ru(bpy)₃Cl₂ (1 mol%)
  • Light Source : 450 nm LEDs
  • Solvent : Acetonitrile, 25°C, 12 hr
Styrene Derivative Yield (%)
2-Fluorostyrene 78
4-Methoxystyrene 85

Lewis Acid-Catalyzed Ring Expansion

The azetidine intermediate undergoes BF₃·OEt₂-catalyzed (10 mol%) ring expansion to yield the thiazepane-dione. Key parameters:

  • Temperature : 60°C
  • Time : 6 hr
  • Solvent : Dichloromethane

Installation of the 2-Fluorophenyl Group

The 2-fluorophenyl moiety is introduced via two primary routes:

Direct Electrophilic Fluorination

Adapting methods from fluorinated indole synthesis, Selectfluor® mediates electrophilic aromatic substitution:

  • Substrate : 7-Phenyl-thiazepane-dione
  • Fluorinating Agent : Selectfluor® (2 equiv)
  • Conditions : Acetonitrile, K₂CO₃ (3 equiv), 80°C, 8 hr
  • Yield : 62%

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling installs pre-fluorinated aryl groups:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : SPhos (10 mol%)
  • Aryl Boronic Acid : 2-Fluorophenylboronic acid (1.5 equiv)
  • Base : Cs₂CO₃ (2 equiv)
  • Solvent : Dioxane/H₂O (4:1), 100°C, 12 hr
  • Yield : 74%

Acylation with 2-(1H-Indol-3-yl)acetic Acid

The indole-acetyl group is introduced via N-acylation under Schotten-Baumann conditions:

Acid Chloride Method

  • Reagents : 2-(1H-Indol-3-yl)acetyl chloride (1.2 equiv), Et₃N (3 equiv)
  • Solvent : THF, 0°C → rt, 4 hr
  • Yield : 68%

Carbodiimide-Mediated Coupling

  • Coupling Agents : EDCl (1.5 equiv), HOBt (1.5 equiv)
  • Base : DIPEA (2 equiv)
  • Solvent : DMF, 25°C, 12 hr
  • Yield : 82%

Optimization and Scale-up Considerations

Reaction Efficiency

Comparative analysis of fluorination methods:

Method Yield (%) Purity (%) Scalability
Electrophilic Fluorination 62 95 Limited
Suzuki Coupling 74 98 High

Purification Protocols

  • Flash Chromatography : Silica gel (EtOAc/hexanes 1:1) removes unreacted indole precursors.
  • Recrystallization : Ethanol/water (7:3) yields >99% purity.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Thiazepane Formation

  • Over-oxidation : Uncontrolled light exposure generates sulfone byproducts. Mitigated by rigorous light intensity control.
  • Ring Contraction : Acidic conditions promote azetidine reversion. Neutral pH buffers stabilize intermediates.

Indole Acetylation Side Reactions

  • N1 vs. C3 Selectivity : EDCl/HOBt favors C3-acylation (95:5 ratio), while acid chlorides show lower selectivity (80:20).

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1lambda6,4-thiazepane-1,1-dione derivatives, where structural variations in substituents critically influence physicochemical properties and biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 4 Substituent at Position 7 Molecular Weight (g/mol) Key Features
7-(2-Fluorophenyl)-4-[2-(1H-Indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione (Target Compound) 2-(1H-Indol-3-yl)acetyl 2-Fluorophenyl 442.47* High potential for CNS/oncology targets due to indole’s π-stacking capacity
7-(2-Chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1lambda6,4-thiazepane-1,1-dione 2-(4-Fluorophenoxy)acetyl 2-Chlorophenyl 411.87 Chlorophenyl enhances lipophilicity; phenoxy group may reduce metabolic stability
7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione 1-(4-Fluorophenyl)cyclopropanecarbonyl 2-Fluorophenyl 445.44* Cyclopropane introduces rigidity; fluorophenyl improves target selectivity
7-(2-Fluorophenyl)-4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-1lambda6,4-thiazepane-1,1-dione 2-[(4-Fluorophenyl)sulfanyl]acetyl 2-Fluorophenyl 411.49 Sulfanyl group increases polarity; may enhance solubility but reduce bioavailability

*Calculated using molecular formula and standard atomic weights.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., fluoro, chloro) at position 7 enhance target engagement but may alter toxicity profiles.
    • Bulky substituents at position 4 (e.g., cyclopropane) improve selectivity but complicate synthesis .
  • Pharmacokinetics: Indole-containing analogs exhibit longer half-lives in preclinical models due to reduced CYP450-mediated metabolism compared to phenoxy derivatives .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the thiazepane ring conformation, fluorophenyl substitution pattern, and indole-acetyl connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • Density Functional Theory (DFT) : Simulate vibrational spectra (IR) and electronic properties to cross-validate experimental data .

How can researchers assess the compound's preliminary biological activity?

Basic Research Question
Begin with in vitro assays targeting receptors or enzymes associated with the indole and fluorophenyl pharmacophores:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
  • Cytotoxicity : MTT assays on cancer cell lines to evaluate antiproliferative potential .

What strategies optimize reaction yields during synthesis?

Advanced Research Question

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency for fluorophenyl introduction .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics for thiazepane formation .
  • Temperature Control : Low temperatures (-10°C to 0°C) minimize indole degradation during acetylation .

How can DFT studies inform structure-activity relationships (SAR)?

Advanced Research Question
DFT calculations provide insights into:

  • Electrostatic Potential Maps : Identify regions of high electron density (e.g., fluorophenyl) for target binding .
  • Conformational Flexibility : Analyze thiazepane ring puckering to predict bioactive conformers .
  • Hydrogen Bonding : Quantify interactions between the indole NH group and hypothetical enzyme active sites .

How should researchers resolve contradictions in bioactivity data across studies?

Advanced Research Question
Contradictions may arise from assay conditions or compound purity. Mitigation strategies include:

  • Standardized Protocols : Replicate assays using identical cell lines, buffer systems, and incubation times .
  • Purity Verification : Use HPLC (>95% purity) and elemental analysis to exclude batch variability .
  • Meta-Analysis : Compare data across structurally analogous compounds (e.g., chlorophenyl or bromophenyl derivatives) to identify trends .

What role does the 2-fluorophenyl group play in modulating bioactivity?

Advanced Research Question
The fluorophenyl moiety enhances:

  • Lipophilicity : Improves membrane permeability, as seen in fluorinated drug analogs .
  • Target Binding : Fluorine’s electronegativity strengthens van der Waals interactions with hydrophobic enzyme pockets .
  • Metabolic Stability : Resistance to oxidative degradation compared to non-fluorinated analogs .

What advanced purification techniques are recommended for this compound?

Advanced Research Question

  • Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar byproducts .
  • Chiral Separation : If stereoisomers form, employ chiral stationary phases (e.g., amylose-based) .
  • Crystallography : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for single-crystal growth to confirm stereochemistry .

How can pharmacokinetic properties be evaluated preclinically?

Advanced Research Question

  • In Vitro ADME : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction availability .
  • Permeability : Caco-2 cell monolayers predict intestinal absorption .

What is the hypothesized role of the thiazepane ring in biological systems?

Advanced Research Question
The thiazepane scaffold contributes to:

  • Conformational Restriction : Stabilizes bioactive conformations, enhancing target affinity .
  • Sulfone Groups : Participate in hydrogen bonding with catalytic residues (e.g., serine proteases) .
  • Ring Strain : Modulates reactivity in prodrug activation pathways .

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